molecular formula C10H16O2 B1277391 Butyl sorbate CAS No. 7367-78-4

Butyl sorbate

Cat. No. B1277391
CAS RN: 7367-78-4
M. Wt: 168.23 g/mol
InChI Key: SCVZKPKDMFXESQ-VSAQMIDASA-N
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Description

Comparative Toxic Effects of Preservatives

The study conducted on the comparative toxic effects of various preservatives, including potassium sorbate, revealed that these compounds could have a negative impact on both microalgae cells and mammalian cells. Potassium sorbate, which is chemically related to butyl sorbate, showed a strong decrease in chlorophyll and carotenoid content, viable algal cells, and antioxidant enzyme activities in Dunaliella tertiolecta. It was found to have low toxicity under slightly alkaline conditions but high toxicity under acidic conditions. This suggests that the toxicity of sorbate compounds can vary significantly with pH and that algal cells can be more sensitive than mammalian cells like HL7702 under certain conditions .

Synthesis of Butyl Sorbate

The synthesis of butyl sorbate has been achieved using sodium bisulfate as a catalyst. The study optimized the reaction conditions, finding that a sorbic acid to butanol molar ratio of 1:4, a catalyst dosage of 6% by weight of sorbic acid, a reaction temperature of 120°C, and a reaction time of 4 hours resulted in a yield of over 90%. This indicates that sodium bisulfate is an effective catalyst for the synthesis of butyl sorbate, offering environmental benefits due to its reusability and minimal pollution .

Molecular Structure Analysis

In a separate study, the molecular structure of related compounds, N-n-butyl dithiocarbamates, was investigated using computational methods such as Density Functional Theory (DFT) and Hartree-Fock theory. The vibrational spectroscopic analysis was performed, and the results were correlated with experimental FTIR spectra. The stability of the electronic structures of these compounds was confirmed through natural bond orbital analysis, which showed intramolecular charge transfer contributing to system stabilization. Although this study does not directly analyze butyl sorbate, it provides insight into the molecular structure analysis of similar butyl compounds .

Chemical Reactions Analysis

The hydrogenation of butyl sorbate to butyl cis-hex-3-enoate was studied using a Cp*-ruthenium (II) catalyst. The catalyst's stability was enhanced by immobilization on montmorillonite K10. The study explored the influence of reaction conditions, particularly solvent type, on the reaction rate and selectivity. Optimal conditions for high selectivity (up to 98%) were identified, and the catalyst was shown to be recoverable and reusable without loss of selectivity. This research demonstrates the potential for selective chemical reactions involving butyl sorbate .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of butyl sorbate, the studies on synthesis and chemical reactions provide some indirect information. The successful synthesis and selective hydrogenation indicate that butyl sorbate is a reactive ester capable of undergoing further chemical transformations. The environmental and toxicological study suggests that the physical properties of butyl sorbate, such as solubility, may influence its biological impact, as toxicity varied with pH .

Scientific Research Applications

Antimicrobial Activity

Butyl sorbate, often in combination with other substances, has demonstrated significant antimicrobial activity. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Salmonella, especially when used in combination with other antimicrobial agents like butylated hydroxyanisole (BHA) and tertiary butylhydroquinone (TBHQ). These combinations have shown synergistic effects in inhibiting bacterial growth, indicating a potential role for butyl sorbate in food preservation and safety (Robach & Stateler, 1980)(Davidson, Brekke & Branen, 1981)(Parish & Carroll, 1988)(Poerschke & Cunningham, 1985).

Catalysis in Chemical Synthesis

Butyl sorbate has been synthesized using sorbic acid and butanol with sodium bisulfate as a catalyst. The optimization of reaction conditions for this synthesis process, such as temperature, reaction time, and the ratio of reactants, was explored, highlighting its potential in industrial applications where butyl sorbate is needed as a product or intermediary (Wang Jian’gang, 2010).

Applications in Environmental Science

Butyl sorbate has been investigated for its utility in environmental applications. For example, a study on the synthesis and application of a material for removing azo dyes from aqueous media involved butyl sorbate. This research suggests the potential use of butyl sorbate in water treatment and pollution control (Kamboh et al., 2011).

Attractant in Pest Control

Interestingly, butyl sorbate has been identified as an effective attractant for certain insect species, such as the European chafer. Its specificity and effectiveness make it a potential tool in pest management strategies (Tashiro, Gertler, Beroza & Green, 1964).

Catalysis in Organic Reactions

Research on the hydrogenation of butyl sorbate to butyl cis-hex-3-enoate using a Cp*-Ruthenium (II) catalyst highlights another application in chemical synthesis. This process is significant for producing specific organic compounds with high selectivity and efficiency (Kotova, Vyskočilová & Červený, 2017).

Safety And Hazards

Butyl sorbate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

butyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZKPKDMFXESQ-VSAQMIDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305286
Record name Butyl (2E,4E)-2,4-hexadienoate
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl sorbate

CAS RN

7367-78-4
Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl sorbate
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Record name 7367-78-4
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Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl (E,E)-hexa-2,4-dienoate
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Record name BUTYL SORBATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
H Tashiro, SI Gertler, M Beroza… - Journal of Economic …, 1964 - academic.oup.com
… standard, one compound, butyl sorbate, continued to show considerable promise as an attractant after repeated testing. Table I shows that butyl sorbate was consistently more attractive …
Number of citations: 23 academic.oup.com
M Kotova, E Vyskočilová, L Červený - Catalysis Letters, 2017 - Springer
… This work deals with selective 1,4-addition of hydrogen to the molecule of butyl sorbate, using ruthenium catalyst [Cp*Ru (butyl sorbate)]CF 3 SO 3 . The influence of reaction conditions, …
Number of citations: 9 link.springer.com
M Beroza, R Sarmiento - Journal of the Association of Official …, 1964 - academic.oup.com
… with butyl sorbate (7), and efforts to prevent its spread are being exercised by our Plant Pest Control Division. Butyl sorbate … Butyl sorbate gives a sharp single peak (Fig. IE) by the gas …
Number of citations: 20 academic.oup.com
AA Vasil'ev, IV Kuchurov, SG Zlotin - Russian Chemical Bulletin, 2018 - Springer
… In the present work, model butyl sorbate (1a) and two available complexes, namely, Cr(CO)6 … The starting butyl sorbate (1a) was obtained by conversion of sorbic acid into its chloride …
Number of citations: 1 link.springer.com
CP Shank - 1965 - ecommons.udayton.edu
Polymerization and characterization studies of a-cyano-n-butyl sorbate … Polymerization and characterization studies of a-cyano-n-butyl sorbate … Recommended Citation Shank …
Number of citations: 0 ecommons.udayton.edu
RC Dobson, FW Kutz - Journal of economic entomology, 1970 - academic.oup.com
… captured more cllafers than butyl sorbate, and the 5 best lures were … Butyl sorbate was about 50 times more volatile … than butyl sorbate, but it is much more persistent, and less of it is …
Number of citations: 5 academic.oup.com
TP McGovern, B Fiori, M Beroza… - Journal of economic …, 1970 - academic.oup.com
… traps have been baited with the attractant butyl sorbate … trials against field populations of the chafer with 'butyl sorbate as the standard. … butyl sorbate and some with no bait were exposed …
Number of citations: 16 academic.oup.com
M Kotova, A Karlíčková, E Vyskočilová… - … Kinetics, Mechanisms and …, 2018 - Springer
… Butyl sorbate can be also used as an intermediate in the synthesis of leaf alcohol. Selective hydrogenation of butyl sorbate to … C and 5 wt% of the catalyst related to butyl sorbate amount. …
Number of citations: 2 link.springer.com
G Natta, P Corradini, P Ganis - Journal of Polymer Science Part …, 1965 - Wiley Online Library
… A qualitative model of the packing of the macromolecules is shown in Figure 4 for poly(n-butyl sorbate). We have assumed a plane group pg, owing to the fact that the a* and b* axes are …
Number of citations: 13 onlinelibrary.wiley.com
SK Bagal, SG Davies, AM Fletcher, JA Lee… - Tetrahedron …, 2011 - Elsevier
… Diastereoselective conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl sorbate and subsequent chemo- and diastereoselective ammonium-directed olefinic …
Number of citations: 51 www.sciencedirect.com

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